
4-Sulfophthalic acid amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfophthalic acid amine is a chemical compound with the molecular formula C8H6O7S. It is known for its unique structural properties and is used in various scientific and industrial applications. This compound is characterized by the presence of a sulfonic acid group attached to a phthalic acid amine structure, which imparts distinct chemical reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Sulfophthalic acid amine can be synthesized through several methods. One common approach involves the sulfonation of phthalic acid amine using sulfuric acid or oleum. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the phthalic acid amine molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where phthalic acid amine is treated with sulfur trioxide or chlorosulfonic acid. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Sulfophthalic acid amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or alkylated phthalic acid amine derivatives.
Applications De Recherche Scientifique
4-Sulfophthalic acid amine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-sulfophthalic acid amine involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Sulfophthalic acid: Similar structure but lacks the amine group.
Phthalic acid amine: Lacks the sulfonic acid group.
Sulfanilic acid: Contains a sulfonic acid group but has a different aromatic structure.
Uniqueness
4-Sulfophthalic acid amine is unique due to the presence of both sulfonic acid and amine functional groups, which confer distinct chemical reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its similar counterparts.
Propriétés
Formule moléculaire |
C8H9NO7S |
|---|---|
Poids moléculaire |
263.23 g/mol |
Nom IUPAC |
azane;4-sulfophthalic acid |
InChI |
InChI=1S/C8H6O7S.H3N/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1H3 |
Clé InChI |
KOLYQQQBGYNKNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)O.N |
Numéros CAS associés |
59175-03-0 65229-11-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




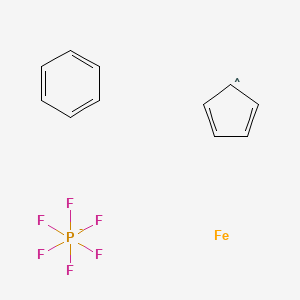
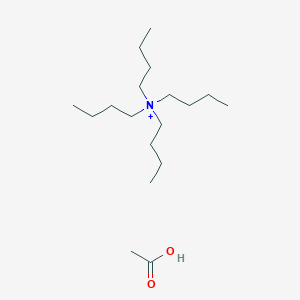

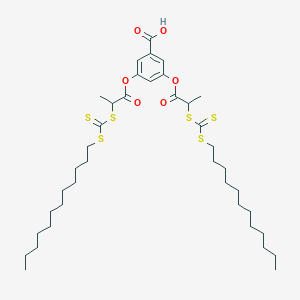
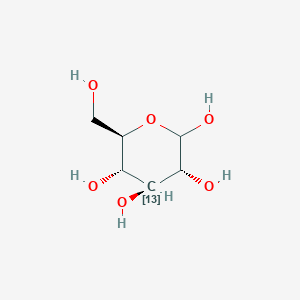
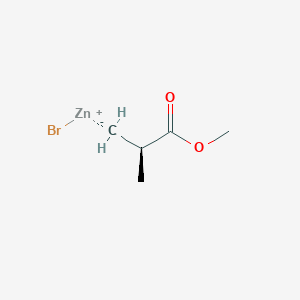
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)

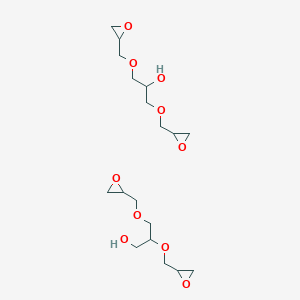

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)

